(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This article explores the compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone. This compound boasts a unique structure that has garnered attention across various scientific fields. With components such as pyrrolidine, pyridine, and pyrimidine rings, this compound presents numerous possibilities for chemical and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process involving several key intermediates. A common approach involves:
Preparation of 6-ethyl-5-fluoropyrimidin-4-ol, which serves as a critical starting point.
Conversion of this intermediate to its corresponding halide via halogenation.
Subsequent reaction with pyrrolidine to produce 6-ethyl-5-fluoropyrimidin-4-yloxy-pyrrolidine.
Coupling this intermediate with (2-methylpyridin-3-yl)methanone under basic conditions to yield the target compound.
Industrial Production Methods: Scaling up the synthesis for industrial purposes often requires optimising reaction conditions, such as temperature, solvents, and catalysts. Continuous flow reactors can facilitate large-scale production by improving yield and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings.
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol derivative.
Substitution: : The compound's various ring structures make it susceptible to substitution reactions, especially nucleophilic substitutions on the pyrimidine ring.
Oxidation: : Often achieved using reagents such as potassium permanganate or chromium trioxide in acidic or basic environments.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions are commonly used.
Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents can facilitate substitution.
Oxidation: : Results in formation of oxo derivatives at reactive sites.
Reduction: : Yields alcohol derivatives of the carbonyl groups.
Substitution: : Produces various substituted pyrrolidine and pyridine derivatives depending on the nucleophiles used.
Scientific Research Applications
The compound has wide-reaching implications in scientific research:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses due to its complex structure and functional groups.
Industry: : Applied in the development of advanced materials and as a chemical probe in various reactions.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with molecular targets such as enzymes and receptors, potentially inhibiting or modifying their activity. Its effects often result from binding to active sites or allosteric sites, thus affecting biological pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Unique Features:
The presence of both ethyl and fluoropyrimidinyl groups gives this compound a unique profile compared to others with only one substituent.
The integration of pyrrolidine and pyridine rings offers a distinctive pharmacophore not commonly found in related structures.
(3-((6-Methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone: : Similar but different substituents on the pyrimidine ring.
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone: : Uses a piperidine ring instead of pyrrolidine.
(3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone: : Bromine substitution instead of fluorine.
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-3-14-15(18)16(21-10-20-14)24-12-6-8-22(9-12)17(23)13-5-4-7-19-11(13)2/h4-5,7,10,12H,3,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNYQUPFQJVJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.